![molecular formula C17H18ClFN4O B2613427 2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide CAS No. 2097929-97-8](/img/structure/B2613427.png)

2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

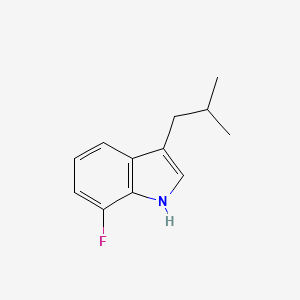

This compound is a complex organic molecule with several functional groups. It contains a quinazoline group (a type of nitrogen-containing heterocycle), a dimethylamino group, a fluorobenzamide group, and a chloro group. These functional groups could potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the quinazoline ring might be formed through a cyclization reaction, while the dimethylamino group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazoline ring and the benzamide group suggests that the compound might have a rigid, planar structure. The electronegative fluorine atom and the polar dimethylamino group could introduce areas of positive and negative charge, respectively, leading to interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro group is a good leaving group, so it might be displaced in a nucleophilic substitution reaction. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance between its polar (dimethylamino, amide) and nonpolar (quinazoline, chloro, fluoro) groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Scientific Research Applications

Synthetic Routes and Chemical Properties

Development of Synthetic Methods : Research has focused on developing practical and scalable synthetic routes for compounds related to "2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide". These methods aim to improve overall yields and efficiency while minimizing the use of hazardous solvents and unstable intermediates. For instance, the development of a novel synthesis route for YM758 monophosphate, a compound with a somewhat related structure, showcased the importance of finding efficient pathways for complex molecules (Yoshida et al., 2014).

Biological Activity and Applications

Antimicrobial and Anticancer Potentials : The compound and its derivatives have been evaluated for antimicrobial and anticancer activities. Studies have synthesized derivatives and assessed their efficacy against various bacterial, fungal strains, and cancer cell lines. For example, research on thiazolidin-4-ones clubbed with quinazolinone demonstrated significant antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (Deep et al., 2013).

Mechanistic Insights and Chemical Interactions

Understanding Chemical Interactions : Studies on the interactions between similar fluorodihydroquinazolin derivatives and human serum albumin used fluorescence spectroscopy to elucidate binding mechanisms, indicating that these compounds can induce conformational and secondary structure changes in proteins. Such interactions are critical for designing drugs with favorable pharmacokinetic and pharmacodynamic profiles (Wang et al., 2016).

Novel Compounds and Therapeutic Targets

Development of Novel Antitumor Agents : Research into halogen-substituted quinolines, related to the compound , aims to discover new antitumor agents. Such studies provide insights into the structural-activity relationships essential for antitumor efficacy, offering a foundation for developing new therapeutic compounds (Lin & Loo, 1978).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials science or other fields .

properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c1-23(2)17-20-9-10-7-12(4-6-15(10)22-17)21-16(24)13-5-3-11(19)8-14(13)18/h3,5,8-9,12H,4,6-7H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXUIBRTURFJPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2613344.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)

![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)